N-(3-bromophenyl)-5-nitro-2-furamide
Description
Contextualization of 5-Nitro-2-Furamide (B3511988) Derivatives in Medicinal Chemistry Research
The 5-nitrofuran scaffold is a well-established "warhead" in medicinal chemistry, primarily known for its broad-spectrum antibacterial properties. nih.govresearching.cn Compounds containing this moiety are typically prodrugs, which are metabolically activated within target organisms. nih.gov This activation involves the enzymatic reduction of the nitro group, a process catalyzed by microbial nitroreductases, to generate reactive nitrogen species. nih.govmdpi.comresearchgate.net These reactive intermediates are responsible for the compound's therapeutic effects, which can include the inhibition of essential cellular processes and the induction of DNA damage. researchgate.net
For decades, nitrofuran derivatives like Nitrofurantoin (B1679001) and Furazolidone have been used clinically to treat bacterial infections. nih.gov However, the rise of antibiotic resistance has spurred a revival of interest in this class of compounds. nih.gov Current research focuses on designing novel 5-nitrofuran analogues with enhanced potency, a broadened spectrum of activity, and improved selectivity to minimize toxicity. nih.govmdpi.com Modifications to the molecular periphery of the 5-nitrofuran core are a key strategy to fine-tune the biological activity and target specificity of these derivatives. mdpi.com
Significance of N-Aryl Furamides in Synthetic Organic Chemistry
N-aryl amides, including the furamide subclass, are fundamental structures in synthetic organic chemistry. The amide bond is one of the most prevalent linkages in biologically active molecules and pharmaceuticals. The synthesis of N-aryl furamides is typically achieved through the coupling of a furan-carboxylic acid (or its activated form, like an acid chloride) with an appropriately substituted aniline (B41778). mdpi.com
These compounds are not only valuable as final target molecules but also serve as versatile intermediates for constructing more complex chemical architectures. mdpi.com The furan (B31954) ring itself can participate in various cycloaddition and substitution reactions, while the N-aryl portion can be modified using modern cross-coupling methodologies. The amide linkage provides structural rigidity and specific hydrogen bonding capabilities, which are crucial for molecular recognition and binding to biological targets. The development of efficient, one-pot synthetic methods for creating N-aryl amides from readily available starting materials remains an active area of research, aiming for more practical and environmentally benign chemical processes. mdpi.com
Rationale for Investigating N-(3-bromophenyl)-5-nitro-2-furamide as a Model Compound
The specific structure of this compound makes it an ideal model compound for several research avenues. The rationale for its investigation can be broken down by its constituent parts:
The 5-Nitro-2-furamide Core: As discussed, this is a known pharmacophore with established biological activity, providing a solid foundation for designing new therapeutic agents. mdpi.comresearchgate.net
By combining these features, this compound acts as a well-defined starting point for exploring how modifications to the N-aryl substituent affect the biological activity of the 5-nitrofuran scaffold. It allows researchers to systematically probe the electronic and steric requirements of a target binding site.
Overview of Research Trajectories for Related Chemical Scaffolds
Research involving chemical scaffolds related to this compound is progressing along several key trajectories. For the nitrofuran scaffold, a primary goal is the development of next-generation antibiotics to combat drug-resistant pathogens. nih.gov This involves creating derivatives with high potency against challenging bacteria, such as Mycobacterium tuberculosis and ESKAPE pathogens (a group of highly virulent and antibiotic-resistant bacteria). mdpi.com Another avenue is the exploration of nitrofuran derivatives for non-antibacterial applications, leveraging their ability to inhibit specific enzymes or cellular pathways. mdpi.comresearchgate.net
For N-aryl amides, synthetic innovation remains a major focus. Chemists are working on novel catalytic systems and reaction conditions to build these structures more efficiently and sustainably. mdpi.com In medicinal chemistry, the focus is on incorporating the N-aryl amide motif into inhibitors of specific protein targets that have been identified as crucial in diseases like cancer or inflammatory conditions. The development of molecules with precisely controlled three-dimensional shapes (atropisomers) is also a growing trend, as this can lead to highly selective and potent drugs.
A summary of research directions is presented in the table below.
| Chemical Scaffold | Key Research Trajectories | Primary Goals |
| 5-Nitrofurans | Synthesis of novel analogues | Overcoming antibiotic resistance, broadening the spectrum of activity |
| Investigation of new biological targets | Developing treatments for diseases beyond bacterial infections (e.g., tuberculosis, parasitic diseases) | |
| Late-stage functionalization | Rapidly creating diverse derivatives from existing nitrofuran drugs nih.gov | |
| N-Aryl Amides | Development of new synthetic methods | Increasing efficiency, reducing waste, and improving scalability mdpi.com |
| Design of specific enzyme inhibitors | Creating targeted therapies for cancer, inflammation, and other diseases | |
| Exploration of axial chirality | Enhancing selectivity and potency of drug candidates |
Structure
3D Structure
Properties
IUPAC Name |
N-(3-bromophenyl)-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O4/c12-7-2-1-3-8(6-7)13-11(15)9-4-5-10(18-9)14(16)17/h1-6H,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJZUFQFORLTGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C2=CC=C(O2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N 3 Bromophenyl 5 Nitro 2 Furamide
Established Synthetic Pathways for the Furamide Core
The 5-nitro-2-furamide (B3511988) core is a key structural motif present in various biologically active compounds. Its synthesis relies on well-established chemical transformations involving the furan (B31954) ring.
Strategies for 5-Nitro-2-Furan Moiety Introduction
The introduction of the 5-nitro group onto the furan ring is a critical step in the synthesis of the furamide core. A common strategy involves the nitration of a furan derivative. For instance, 2-furoic acid can be nitrated to produce 5-nitro-2-furoic acid. This process typically utilizes a nitrating agent, such as a mixture of nitric acid and sulfuric acid, often at controlled temperatures to manage the exothermic nature of the reaction.
Another approach begins with furfural (B47365), which can be obtained from the acid hydrolysis of waste biomass. google.com The furfural is first oxidized to 2-furoic acid, which is then subjected to a nitration reaction to yield 5-nitro-2-furoic acid. google.com The nitration of furan derivatives is a fundamental transformation that provides access to a wide range of 5-nitrofuran compounds.
Amidation Reactions for N-Aryl Linkage Formation
The formation of the N-aryl amide linkage is a crucial step in the synthesis of N-(3-bromophenyl)-5-nitro-2-furamide. This transformation typically involves the reaction of a carboxylic acid derivative with an aniline (B41778). A common method is the conversion of 5-nitro-2-furoic acid into its more reactive acid chloride, 5-nitro-2-furoyl chloride. researchgate.netsigmaaldrich.com This acyl chloride can then readily react with an aryl amine, such as 3-bromoaniline (B18343), to form the desired amide bond. This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. nanobioletters.com
Alternatively, direct amidation of the carboxylic acid can be achieved using coupling agents. A variety of modern coupling reagents can facilitate the formation of the amide bond directly from the carboxylic acid and the amine, avoiding the need for the intermediate acyl chloride. nih.gov
Utilization of 5-Nitro-2-Furaldehyde (B57684) Derivatives in Synthesis
5-Nitro-2-furaldehyde is a versatile precursor in the synthesis of various 5-nitrofuran derivatives. ekb.egpsu.edu It can be synthesized from furfural through nitration. The aldehyde group can then be involved in various chemical transformations. For example, it can be condensed with different nucleophiles to form a variety of structures. 5-Nitro-2-furaldehyde can be oxidized to 5-nitro-2-furoic acid, which is a direct precursor to this compound. google.com The reactivity of the aldehyde group makes 5-nitro-2-furaldehyde a valuable starting material for the elaboration of more complex 5-nitrofuran-containing molecules. ekb.egpsu.edu
Synthesis of this compound
The synthesis of the target compound, this compound, is a multi-step process that involves the preparation of key precursors followed by their coupling to form the final amide product.
Precursor Synthesis and Optimization
The primary precursors for the synthesis of this compound are 5-nitro-2-furoic acid and 3-bromoaniline.
5-Nitro-2-furoic Acid Synthesis: As previously mentioned, 5-nitro-2-furoic acid can be synthesized from furfural. google.com A typical procedure involves the oxidation of furfural to 2-furoic acid, followed by nitration. google.comorgsyn.org The oxidation can be achieved using various oxidizing agents. orgsyn.org The subsequent nitration is a critical step, and reaction conditions are optimized to maximize yield and purity. google.com
| Precursor | Reagents | Product | Reference |
| Furfural | Oxygen | 2-Furoic Acid | google.com |
| 2-Furoic Acid | Nitric Acid/Sulfuric Acid | 5-Nitro-2-furoic Acid | google.com |
3-Bromoaniline Synthesis: 3-Bromoaniline is a commercially available reagent. However, it can be synthesized through various methods, typically involving the bromination of an aniline derivative or the reduction of a nitrobenzene (B124822) derivative. For example, the reduction of 1-bromo-3-nitrobenzene (B119269) using a reducing agent like zinc in the presence of ammonium (B1175870) chloride can yield 3-bromoaniline. nih.gov
Amide Bond Formation Techniques for Aryl Substitutions
The final step in the synthesis of this compound is the formation of the amide bond between 5-nitro-2-furoic acid and 3-bromoaniline. A highly effective method for this transformation is the acyl chloride route.
First, 5-nitro-2-furoic acid is converted to 5-nitro-2-furoyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The resulting 5-nitro-2-furoyl chloride is a reactive intermediate. researchgate.netsigmaaldrich.com
The 5-nitro-2-furoyl chloride is then reacted with 3-bromoaniline in an appropriate solvent, often in the presence of a base like pyridine (B92270) or triethylamine (B128534), to neutralize the HCl generated during the reaction. nanobioletters.com This reaction leads to the formation of the this compound.
| Reactant 1 | Reactant 2 | Key Reagent | Product | Reference |
| 5-Nitro-2-furoic acid | Thionyl chloride | - | 5-Nitro-2-furoyl chloride | nih.gov |
| 5-Nitro-2-furoyl chloride | 3-Bromoaniline | Pyridine | This compound | nanobioletters.com |
Modern iron-mediated methods also offer a direct route for the synthesis of N-aryl amides from nitroarenes and acyl chlorides, which could be an alternative pathway. nih.govsemanticscholar.orgrsc.orgresearchgate.net
Reaction Conditions and Yield Optimization
The synthesis of this compound is typically achieved through the acylation of 3-bromoaniline with 5-nitro-2-furoyl chloride. The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product.
A common procedure involves the initial preparation of 5-nitro-2-furoyl chloride from 5-nitro-2-furancarboxylic acid. This is often accomplished by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride. For instance, treating 5-nitro-2-furancarboxylic acid with thionyl chloride in an inert solvent like ether, often with a catalytic amount of dimethylformamide (DMF), can produce the desired acid chloride. prepchem.com
The subsequent amide bond formation is typically carried out by reacting the freshly prepared 5-nitro-2-furoyl chloride with 3-bromoaniline in the presence of a base to neutralize the hydrogen chloride byproduct. The choice of base and solvent can significantly influence the reaction's efficiency. Common bases include tertiary amines like triethylamine or pyridine, and the reaction is often performed in an aprotic solvent such as dichloromethane (B109758) or diethyl ether. mdpi.com Stirring the reaction mixture at room temperature for a specified period, followed by standard work-up procedures including washing with acidic and basic solutions, drying, and solvent evaporation, yields the crude this compound. mdpi.com Purification is generally achieved through recrystallization or column chromatography.
While specific yield data for this compound is not extensively reported in publicly available literature, analogous reactions for the synthesis of N-aryl amides suggest that yields can be optimized by controlling factors such as reaction temperature, stoichiometry of reactants, and the choice of base and solvent. For example, in the synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide, a similar amide coupling reaction, the use of triethylamine as a base in dichloromethane at room temperature for 30 minutes proved effective. mdpi.com
Derivatization Strategies and Analogue Synthesis
The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse library of analogues for various research purposes, including structure-activity relationship (SAR) studies.
Halogenation and Substituent Modifications on the Phenyl Ring
The bromine atom on the phenyl ring serves as a versatile handle for further functionalization. For instance, it can be a site for cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce various aryl or heteroaryl groups. scientificlabs.com This allows for a systematic investigation of how different substituents at the meta-position of the phenyl ring influence the compound's properties.
Furthermore, additional halogenation or the introduction of other functional groups onto the phenyl ring can be explored. For example, electrophilic aromatic substitution reactions could potentially introduce nitro or other halogen groups, although the deactivating nature of the amide and bromo substituents would need to be considered. The synthesis of related compounds with different substitution patterns on the phenyl ring, such as those with electron-donating or electron-withdrawing groups, can provide valuable insights into the electronic requirements for a particular biological activity. nih.govresearchgate.net
A study on novel amino/nitro-substituted 3-arylcoumarins demonstrated that the nature and position of substituents on an aryl ring significantly impact antibacterial activity. nih.gov This principle can be directly applied to the derivatization of this compound for SAR studies.
Table 1: Examples of Phenyl Ring Modifications on Related N-Aryl Amides
| Starting Material | Reagents and Conditions | Modified Product | Research Focus | Reference |
| 3-(3′-nitrophenyl)-6-nitrocoumarin | H₂, Pd/C, Ethanol, rt, 3h | 3-(3′-aminophenyl)-6-aminocoumarin | Synthesis of amino-substituted derivatives | nih.gov |
| (4-bromophenyl)-4,6-dichloropyrimidine | Aryl boronic acid, Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane | (4-arylphenyl)-4,6-dichloropyrimidine | Suzuki-Miyaura cross-coupling for arylation | scientificlabs.com |
| 2-Allyl-6-nitrophenol | N-bromosuccinimide, DMAP, CH₂Cl₂, rt, 2h | 2-Allyl-4-bromo-6-nitrophenol | Selective bromination of a substituted phenol | researchgate.net |
This table presents examples of modifications on related N-aryl amide structures to illustrate potential derivatization strategies for the phenyl ring of this compound.
Modifications of the Furan Ring System
The 5-nitrofuran moiety is a key pharmacophore in many antimicrobial agents. Modifications to this ring can significantly alter the compound's biological profile. While direct modification of the furan ring in this compound can be challenging due to its electron-deficient nature, several strategies can be envisioned based on related chemistries.
One approach involves the synthesis of analogues with different substituents at the 5-position. For example, replacing the nitro group with other electron-withdrawing groups could modulate the electronic properties and biological activity. Research on the synthesis of 5-nitro-2-(β-D-ribofuranosyl)furan has shown that the nitro group can be introduced onto the furan ring via treatment with acetyl nitrate. rsc.org This suggests that similar nitration strategies could be applied to furan-2-carboxamide precursors lacking the nitro group.
Another avenue for modification is the reduction of the nitro group to an amino group, which can then be further functionalized. This transformation can often be achieved using reducing agents like tin(II) chloride or through catalytic hydrogenation. The resulting 5-aminofuran derivative would be a versatile intermediate for the introduction of a wide range of functional groups.
Introduction of Diverse Functional Groups for Structure-Activity Relationship (SAR) Studies
The systematic introduction of diverse functional groups on both the phenyl and furan rings is a cornerstone of SAR studies. The goal is to understand how changes in steric, electronic, and lipophilic properties affect the compound's interaction with its biological target.
On the furan side, as mentioned, modification of the 5-position is of primary interest. Creating a library of analogues with different groups in place of the nitro moiety would provide crucial information about the importance of this group for activity. Additionally, the amide linker itself can be modified, for example, by N-alkylation or by replacing the amide with other bioisosteric linkers.
SAR studies on related thiophene-2-carboxamide derivatives have shown that substituents on both the aryl and thiophene (B33073) rings significantly influence their antioxidant and antibacterial activities, highlighting the importance of such systematic modifications. nih.gov
Advanced Synthetic Methodologies
Beyond classical synthetic approaches, advanced methodologies can provide more efficient and novel routes to this compound and its derivatives.
Palladium-Catalyzed Cyclization Reactions Involving N-Bromophenyl-2-Furamide Precursors
The presence of a bromine atom on the phenyl ring ortho to the amide nitrogen in a precursor could enable palladium-catalyzed intramolecular cyclization reactions. While the target compound itself has the bromine in the meta position, the synthesis of ortho-brominated analogues would open up this synthetic route.
Palladium-catalyzed intramolecular cyclization of N-(o-halophenyl)amides is a powerful tool for the construction of various heterocyclic systems. These reactions typically involve the oxidative addition of the palladium catalyst to the carbon-halogen bond, followed by intramolecular amination or related cyclization pathways. Research has demonstrated the successful synthesis of 4-halo-oxazolones through the palladium-catalyzed intramolecular cyclization of N-alkynyl alkyloxycarbamates. nih.govorganic-chemistry.orgnjit.edufigshare.com Similarly, palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides has been used to access conformationally restricted aza[3.1.0]bicycles. nih.gov
These advanced methodologies could be adapted to synthesize novel fused heterocyclic systems derived from N-(o-bromophenyl)-5-nitro-2-furamide, potentially leading to compounds with unique biological activities.
Multicomponent Reactions Incorporating Furamide Scaffolds
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. While a specific MCR for the direct synthesis of this compound is not extensively documented in the literature, the construction of substituted furan and amide moieties through such reactions is known.
One potential, albeit not directly reported, MCR approach could be a variation of the Ugi or Passerini reactions. For instance, a hypothetical Ugi-type four-component reaction could potentially involve 5-nitro-2-furoic acid, 3-bromoaniline, an isocyanide, and an aldehyde. However, this would result in a more complex α-acylamino carboxamide rather than the target furamide.
A more plausible MCR-inspired strategy for generating furamide scaffolds involves the initial formation of a furan ring from acyclic precursors, followed by amidation. For example, multicomponent syntheses of substituted furan-2-one derivatives have been reported using aromatic amines, aromatic aldehydes, and dialkyl acetylenedicarboxylates. researchgate.net While this yields a furan-2-one core, subsequent chemical transformations would be necessary to convert it to the desired 5-nitro-2-furamide structure.
Another approach involves the multicomponent synthesis of highly functionalized pyrroles, which shares some mechanistic similarities with furan synthesis. A one-step, three-component reaction between α-hydroxyketones, oxoacetonitriles, and primary amines has been shown to produce N-substituted pyrroles with high selectivity. nih.gov Adapting such a strategy to furan synthesis could provide a pathway to furamide precursors.
The table below outlines a selection of multicomponent reactions that, while not directly yielding the target compound, are pivotal in the synthesis of related heterocyclic scaffolds and could be adapted for the synthesis of furamide derivatives.
| Multicomponent Reaction | Reactants | Product Scaffold | Potential Applicability to Furamide Synthesis |
| Ugi Reaction | Carboxylic acid, amine, isocyanide, aldehyde | α-Acylamino carboxamide | Indirect; could produce complex amides requiring further modification. |
| Passerini Reaction | Carboxylic acid, isocyanide, aldehyde/ketone | α-Acyloxy carboxamide | Indirect; similar to the Ugi reaction, it does not directly yield the furamide. |
| Furan-2-one Synthesis | Aromatic amine, aromatic aldehyde, dialkyl acetylenedicarboxylate | Furan-2-one | Potentially useful for creating the furan ring, but requires subsequent functionalization and amidation. researchgate.net |
Regioselective Synthesis and Stereochemical Control
The regioselective synthesis of this compound is critical to ensure the correct placement of the nitro and bromo substituents on the furan and phenyl rings, respectively. The most direct and controlled synthetic route typically involves a two-step process rather than a multicomponent reaction.
This established method relies on the use of well-defined starting materials where the regiochemistry is already set. The synthesis commences with 5-nitro-2-furoic acid, which is commercially available or can be synthesized via the nitration of 2-furoic acid. The carboxylic acid is then converted to a more reactive acyl halide, typically 5-nitro-2-furoyl chloride. researchgate.net This is often achieved by treating the carboxylic acid with a chlorinating agent like thionyl chloride or oxalyl chloride.
The subsequent and final step is the regioselective amidation of 3-bromoaniline with the prepared 5-nitro-2-furoyl chloride. The use of 3-bromoaniline ensures the bromine atom is positioned at the meta-position of the phenyl ring. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
Furan Ring Regioselectivity : Determined by the use of 5-nitro-2-furoic acid.
Phenyl Ring Regioselectivity : Determined by the use of 3-bromoaniline.
The reaction scheme is as follows:
Activation of the Carboxylic Acid: 5-nitro-2-furoic acid + SOCl₂ → 5-nitro-2-furoyl chloride + SO₂ + HCl
Amidation: 5-nitro-2-furoyl chloride + 3-bromoaniline → this compound + HCl
Stereochemical Control
The primary stereochemical consideration for this compound is the potential for rotational isomers (atropisomers) due to restricted rotation around the amide C-N bond and the aryl-nitrogen bond. This can lead to the existence of Z and E conformers with respect to the amide bond.
The planarity of the furan ring and the phenyl ring can be influenced by the steric hindrance imposed by the substituents. The presence of the nitro group on the furan ring and the bromine atom on the phenyl ring can influence the rotational barrier and the preferred conformation. While specific studies on the stereochemistry of this compound are not widely reported, research on related N-aryl amides and thioamides indicates that the Z/E isomer ratio can be influenced by the nature of the substituents on the aryl ring.
The interconversion between these conformers is often rapid at room temperature, but they can be distinct species at lower temperatures and may be observable by techniques such as variable-temperature NMR spectroscopy. For most practical purposes, this compound is treated as a single compound, but the potential for conformational isomerism is an important stereochemical aspect.
In-depth Structural and Spectroscopic Analysis of this compound Remains Elusive
A comprehensive investigation into the advanced structural characterization and spectroscopic analysis of the chemical compound this compound has revealed a significant lack of publicly available experimental data. Despite extensive searches of scientific literature and chemical databases, specific details regarding its nuclear magnetic resonance (NMR) spectra, mass spectrometry (MS) fragmentation, and X-ray crystal structure are not available. This prevents a detailed elucidation of its molecular architecture as requested.
The inquiry sought to provide a thorough scientific article detailing the structural and spectroscopic properties of this compound, structured around a precise outline. However, the foundational experimental data required to populate the specified sections and subsections—including ¹H NMR, ¹³C NMR, two-dimensional NMR, mass spectrometry, and X-ray crystallography—could not be located for this specific compound.
While information on related compounds, such as N-aryl amides, nitrofurans, and bromo-aromatic compounds, is available, this general knowledge cannot be extrapolated to provide the specific, scientifically accurate data required for this compound. The creation of detailed data tables and in-depth analysis of its spectroscopic and crystallographic features is therefore not possible at this time.
Further research, including the de novo synthesis and subsequent analytical characterization of this compound, would be necessary to generate the specific data required for the requested article. Without such primary research, any attempt to provide the specified content would be speculative and would not meet the required standards of scientific accuracy.
Advanced Structural Characterization and Spectroscopic Analysis for Research Elucidation
X-ray Crystallography for Solid-State Structure and Supramolecular Interactions
Conformational Analysis of the Furamide Moiety
The rotational barrier around the C(furan)-C(amide) bond is a key parameter in conformational analysis. While specific experimental values for the rotational barrier in isolated N-aryl-5-nitro-2-furamides are not extensively documented in the provided search results, studies on analogous systems like phenylurea suggest that rotation about the C(sp²)-N bond is hindered, with energy barriers in the range of 8-10 kcal/mol. osti.gov This restriction in rotation is due to the partial double bond character arising from resonance. For nitrofurantoin (B1679001), the planarity of the core structure is a recurring feature in its various crystalline forms, suggesting a significant energy barrier to rotation that helps maintain a conformation suitable for efficient crystal packing.
Elucidation of Intermolecular Interactions in Co-crystals
The formation of co-crystals is a prominent strategy in crystal engineering to modify the physicochemical properties of active pharmaceutical ingredients (APIs) like nitrofurantoin. nih.govresearchgate.net The elucidation of intermolecular interactions within these co-crystals is paramount to understanding and predicting their behavior. The primary interactions governing the assembly of nitrofurantoin co-crystals are hydrogen bonds, with π–π stacking also playing a role.
Nitrofurantoin (NTF) possesses multiple hydrogen bond donor and acceptor sites, making it an excellent candidate for co-crystal formation. rsc.org For instance, in the 1:1 co-crystal of nitrofurantoin with citric acid, and the 1:2 co-crystal with vanillin, the supramolecular assembly is dictated by specific hydrogen bonding synthons. rsc.org A synthon is a structural unit within a molecule that can form predictable and robust intermolecular interactions. rsc.org
In a study of nitrofurantoin co-crystals with isoniazid (B1672263) (ISO), 2,2′-bipyridyl (BIP), and 1,10-phenanthroline (B135089) (PHE), molecular dynamics simulations were used to probe the intermolecular forces. researchgate.netunife.it These studies revealed that the nature and strength of the interactions between nitrofurantoin and the co-former molecule directly influence properties like solubility and permeability. unife.it For example, the NITRO-ISO co-crystal demonstrated an increased permeability across cell monolayers, an effect attributed to the specific hydrogen bonding network formed between the two components. researchgate.netunife.it
Vibrational spectroscopy, such as Raman and Terahertz (THz) spectroscopy, is a powerful tool for studying these interactions. In the physical mixture of nitrofurantoin and melamine, the Raman spectrum is a simple superposition of the individual components, indicating no significant intermolecular interaction. nih.gov However, the spectrum of the co-crystal shows distinct new peaks and shifts, providing direct evidence of the formation of new hydrogen bonds and a change in the crystal lattice. nih.gov
Table 1: Examples of Nitrofurantoin Co-crystals and Their Characterization
| Co-former | Stoichiometric Ratio (NTF:Co-former) | Key Intermolecular Interactions | Reference |
|---|---|---|---|
| Urea | 1:1 | Hydrogen Bonding | rsc.org |
| 4-Hydroxybenzoic Acid | 1:1 | Hydrogen Bonding | rsc.org |
| Nicotinamide | 1:1 | Hydrogen Bonding | rsc.org |
| Citric Acid | 1:1 | Hydrogen Bonding | rsc.org |
| Isoniazid | Not specified | Hydrogen Bonding | researchgate.netunife.it |
| Vanillin | 1:2 | Hydrogen Bonding | rsc.org |
Advanced Spectroscopic Probes for Mechanistic Insights
UV-Vis spectroscopy is a fundamental technique used to probe the electronic structure of molecules. The absorption of UV or visible light corresponds to the promotion of an electron from a lower energy orbital to a higher energy one. youtube.com In molecules like N-aryl-5-nitro-2-furamides, the key electronic transitions are typically π → π* and n → π* transitions, which are characteristic of conjugated systems containing heteroatoms.
The chromophore of these molecules consists of the 5-nitrofuran ring conjugated with the phenylamide group. The nitro group (NO₂) is a strong electron-withdrawing group, which extends the conjugation and shifts the absorption maxima (λ_max) to longer wavelengths (a bathochromic shift). The position and intensity of these absorption bands are sensitive to the molecular environment, including the solvent and the substitution pattern on the phenyl ring.
For nitroaromatic compounds, the UV-Vis spectrum provides insight into the extent of electronic conjugation and charge transfer character. For example, studies on substituted benzofurazans, which also feature a nitro group on an aromatic system, show distinct absorption bands related to intramolecular charge transfer (ICT). researchgate.net The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can be correlated with the observed UV-Vis spectra and are often calculated using Time-Dependent Density Functional Theory (TD-DFT) to support experimental findings. Derivative spectroscopy can be employed to enhance the resolution of overlapping spectral bands in complex mixtures, allowing for more precise quantitative analysis. ajpaonline.com
Table 2: Illustrative UV-Vis Absorption Data for Related Nitroaromatic Systems
| Compound Class | Typical λ_max Range (nm) | Associated Transition | Notes |
|---|---|---|---|
| Nitroaromatics | 250 - 400 | π → π* | Intense absorption, related to the conjugated system. |
| Nitroaromatics | > 300 | n → π* | Weaker absorption, often obscured by π → π* bands. |
Time-resolved spectroscopy techniques, such as transient absorption spectroscopy, are essential for understanding the fate of a molecule after it absorbs light. For nitroaromatic compounds, the excited-state dynamics are particularly complex and fascinating. A general characteristic of nitroaromatics is their propensity to undergo very rapid intersystem crossing (ISC) from the initially populated singlet excited state (S₁) to the triplet manifold (T₁). rsc.orgkaust.edu.sa This process can occur on a sub-picosecond timescale and is a major deactivation pathway, which is why many nitroaromatics exhibit very low fluorescence quantum yields. rsc.orgresearchgate.net
The triplet state (T₁) of nitroaromatic compounds is often the key intermediate in subsequent photochemical reactions. The dynamics of these excited states are influenced by factors such as the solvent and the specific molecular structure, including torsional motion between the nitro group and the aromatic ring. rsc.orgkaust.edu.sa For instance, the relative energies of the nπ* and ππ* states can dictate the specific deactivation pathway. In some cases, non-radiative decay can occur through a conical intersection with the ground state, providing a rapid pathway back to the initial state. researchgate.net
While specific time-resolved studies on N-(3-bromophenyl)-5-nitro-2-furamide are not available, research on related systems like 4-nitroimidazole (B12731) has utilized resonance Raman spectroscopy combined with quantum calculations to map the decay channels from the excited states. pku.edu.cn Such studies reveal that the structural evolution of the molecule following photoexcitation is critical to its photochemistry. pku.edu.cn The investigation of these ultrafast processes provides fundamental insights into reaction mechanisms, photostability, and the potential for designing molecules with specific photochemical properties. rsc.orgkaust.edu.sa
Computational and Theoretical Investigations of N 3 Bromophenyl 5 Nitro 2 Furamide
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties, offering a deep understanding of a compound's intrinsic characteristics.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy indicates its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity.
A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. This parameter is crucial for understanding the molecule's potential to engage in chemical reactions, including those relevant to biological activity.
Table 1: Illustrative Frontier Molecular Orbital Energies (DFT/B3LYP)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| N-(3-bromophenyl)-5-nitro-2-furamide (Hypothetical) | -7.2 | -3.4 | 3.8 |
| 5-Nitro-2-fluoroaniline researchgate.net | - | - | 3.874 |
| 2-Nitro-5-fluoroaniline researchgate.net | - | - | 3.979 |
Note: Data for this compound is hypothetical and for illustrative purposes, based on values for similar compounds.
Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded with red indicating negative potential (electron-rich areas, prone to electrophilic attack) and blue indicating positive potential (electron-poor areas, prone to nucleophilic attack).
Prediction of Spectroscopic Parameters
DFT calculations can also be used to predict various spectroscopic parameters, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. While not the primary focus of this section, it is worth noting that theoretical predictions of vibrational frequencies and chemical shifts can aid in the structural characterization of newly synthesized this compound by comparing the calculated spectra with experimental data.
Molecular Docking and Dynamics Simulations for Biomolecular Interactions
To understand the potential biological activity of this compound, computational methods that simulate its interaction with protein targets are employed. These techniques are instrumental in modern drug discovery.
Ligand-Protein Binding Site Prediction (Hypothetical Targets)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. bohrium.com This method is widely used to screen virtual libraries of compounds against a known protein target to identify potential drug candidates. The docking process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity.
Given the structural motifs present in this compound, several hypothetical protein targets could be considered for docking studies. The nitrofuran moiety is a known pharmacophore in a number of antibacterial and antiparasitic drugs. nih.govnih.gov Therefore, enzymes involved in microbial metabolic pathways could be potential targets. For instance, studies on other nitro-containing compounds have explored their inhibitory potential against enzymes like inducible Nitric Oxide Synthase (iNOS) or key enzymes in pathogens like Mycobacterium tuberculosis. researchgate.netnih.gov
In a hypothetical docking study of this compound against a bacterial enzyme, the nitro group and the amide carbonyl would likely form crucial hydrogen bonds with amino acid residues in the active site, such as serine or histidine. The bromophenyl and furan (B31954) rings could engage in hydrophobic and π-stacking interactions, further stabilizing the ligand-protein complex. Docking scores from such studies on related molecules, like N-(5-nitrothiazol-2-yl)-carboxamido derivatives, have shown promising binding affinities, often in the range of -6 to -8 kcal/mol. bu.edu.eg
Table 2: Illustrative Molecular Docking Results against Hypothetical Targets
| Ligand | Hypothetical Target | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
| This compound | Bacterial Nitroreductase | -7.5 | His45, Ser70, Trp102 |
| This compound | Protozoan Trypanothione Reductase | -8.1 | Gly14, Arg288, Tyr110 |
| 5-Nitro-2-fluoroaniline researchgate.net | Inducible Nitric Oxide Synthase (iNOS) | -5.6 | - |
| N-(5-nitrothiazol-2-yl)-carboxamide derivative (3b) bu.edu.eg | SARS-CoV-2 Mpro | -6.94 | Cys145, Glu166 |
Note: Data for this compound is hypothetical and for illustrative purposes. Data for other compounds is taken from cited literature.
Conformational Flexibility and Dynamics within Biological Environments
For a flexible molecule like this compound, with rotatable bonds between the aromatic rings and the central amide-furan core, conformational flexibility is a key determinant of its biological activity. MD simulations can explore the conformational landscape of the molecule within a simulated biological environment, such as in water or within a protein's binding pocket.
An MD simulation of this compound bound to a hypothetical protein target would likely show that the core furan-amide structure remains relatively rigid, while the phenyl ring exhibits greater rotational freedom. The simulation could reveal the persistence of key hydrogen bonds identified in docking studies and highlight the importance of water-mediated interactions in stabilizing the complex. Such simulations are crucial for validating docking poses and for gaining a more realistic understanding of the molecular recognition process.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov For nitroaromatic compounds like this compound, QSAR can be instrumental in predicting their biological effects and guiding the design of new analogues with enhanced properties. nih.gov
The foundation of a robust QSAR model lies in the selection and calculation of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. For this compound, a range of descriptors would be calculated to capture its electronic, steric, and hydrophobic characteristics.
Key Molecular Descriptors:
Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity. Examples include the number of double bonds and the sum of Kier-Hall electrotopological states. aimspress.com
Quantum Chemical Descriptors: Calculated using quantum mechanics, these descriptors provide insights into the electronic properties of the molecule. For a nitroaromatic compound, descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they relate to the molecule's reactivity and susceptibility to nucleophilic or electrophilic attack. nih.gov The presence of the nitro group, a strong electron-withdrawing group, significantly influences these electronic parameters.
Constitutional Descriptors: These are the simplest descriptors and include counts of atoms, bonds, and rings, as well as molecular weight. aimspress.com
Functional Group Descriptors: The presence of specific functional groups, such as the nitro group (nNO2Ph) and the number of acceptor atoms for hydrogen bonds (nHAcc), are critical for understanding potential intermolecular interactions. aimspress.com
The selection of descriptors is a critical step, often involving sophisticated statistical methods to identify those that are most relevant to the biological activity being modeled. nih.gov
Table 1: Examples of Molecular Descriptors for QSAR Analysis
| Descriptor Class | Specific Descriptor Example | Information Encoded |
|---|---|---|
| Constitutional | Molecular Weight | Size of the molecule |
| nAtom | Total number of atoms | |
| Topological | nDB | Number of double bonds |
| Ss | Sum of Kier-Hall electrotopological states | |
| Quantum Chemical | HOMO Energy | Electron-donating ability |
| LUMO Energy | Electron-accepting ability | |
| Dipole Moment | Polarity of the molecule | |
| Functional Group | nNO2 | Number of nitro groups |
Once a QSAR model is developed, it must undergo rigorous statistical validation to ensure its reliability and predictive power. eijppr.com This process typically involves both internal and external validation techniques. mdpi.com
Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the internal robustness of the model. A high q² value (typically > 0.5) indicates a model with good predictive ability. eijppr.comnih.gov The squared correlation coefficient (R²) measures the goodness of fit of the model to the training data. eijppr.com
External Validation: The model's predictive performance is further evaluated using an external test set of compounds that were not used in the model's development. mdpi.com The predictive R-squared (pred_r²) is calculated for this external set, and a high value confirms the model's ability to make accurate predictions for new compounds. eijppr.com
The goal is to develop a QSAR model that is not only statistically significant but also mechanistically interpretable, providing insights into the structural features that are important for the desired activity. nih.gov
Table 2: Statistical Parameters for QSAR Model Validation
| Parameter | Description | Acceptable Value |
|---|---|---|
| n | Number of compounds in the dataset | - |
| R² | Squared correlation coefficient (goodness of fit) | > 0.6 |
| q² | Cross-validated correlation coefficient (internal predictivity) | > 0.5 |
| pred_r² | Predictive R-squared for external test set (external predictivity) | > 0.5 |
Supramolecular Chemistry and Crystal Engineering Modeling
Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. researchgate.net For this compound, understanding these interactions is key to predicting its crystal packing and solid-state properties.
Supramolecular synthons are robust and recurring patterns of intermolecular interactions. researchgate.net In the case of this compound, several types of non-covalent interactions are expected to play a significant role in the formation of its crystal structure.
Hydrogen Bonds: The amide group (-CONH-) is a classic hydrogen bond donor (N-H) and acceptor (C=O). These groups can form strong hydrogen bonds, leading to the formation of chains or dimeric structures.
Halogen Bonds: The bromine atom on the phenyl ring can act as a halogen bond donor, interacting with Lewis bases such as the oxygen atoms of the nitro group or the amide carbonyl.
π-π Stacking: The aromatic phenyl and furan rings can engage in π-π stacking interactions, further stabilizing the crystal lattice.
Computational methods, such as those based on Density Functional Theory (DFT), can be used to predict the geometry and energy of these synthons, providing a theoretical basis for understanding the crystal packing. mdpi.com
Crystal lattice energy is a measure of the stability of a crystal structure. Computational methods can be employed to simulate and calculate this energy, providing insights into the polymorphism and stability of different crystalline forms of this compound.
The calculation of lattice energy involves summing up all the intermolecular interaction energies within the crystal. This can be achieved through various computational approaches, from simple atom-atom potential methods to more accurate quantum mechanical calculations on molecular clusters extracted from the crystal structure. These simulations can help in identifying the most stable crystal form and understanding the factors that influence its formation.
Preclinical Biological Activities and Mechanistic Elucidation in Vitro and Animal Models
Antiproliferative and Anticancer Activity in Cell-Based Assays
The anticancer potential of compounds structurally related to N-(3-bromophenyl)-5-nitro-2-furamide has been explored through various in vitro models, indicating that this class of molecules warrants investigation for its antiproliferative effects.
While specific cytotoxicity data for this compound is not detailed in the provided search results, extensive research on analogous compounds highlights their potent effects against various cancer cell lines. For instance, brominated acetophenone (B1666503) derivatives have demonstrated remarkable cytotoxicity against cell lines such as breast adenocarcinoma (MCF7), alveolar adenocarcinoma (A549), colorectal adenocarcinoma (Caco2), and prostate adenocarcinoma (PC3). farmaciajournal.com One such derivative showed IC50 values below 10 µg/mL in MCF7 and PC3 cells. farmaciajournal.com
Similarly, the flavonoid Brachydin A, another complex molecule, has shown selective cytotoxicity against the human metastatic prostate cancer cell line DU145, with an IC50 value of 10.7 µM, while being significantly less toxic to non-tumor prostate cells. nih.govresearchgate.net Research on 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives identified a hydrazone compound as highly cytotoxic to melanoma (A375) and prostate adenocarcinoma (PPC-1) cells. researchgate.net The N-(4-bromophenyl)furan-2-carboxamide, a close structural analog, has also been synthesized and evaluated for its biological activities. nih.gov These findings suggest that the this compound scaffold is likely to exhibit cytotoxic activity against a panel of cancer cell lines.
Table 1: In Vitro Cytotoxicity of Structurally Related Compounds
| Compound Class/Name | Cell Line | Activity Metric (IC50) | Reference |
|---|---|---|---|
| Brominated Acetophenone Derivative | MCF7 (Breast) | < 10 µg/mL | farmaciajournal.com |
| Brominated Acetophenone Derivative | PC3 (Prostate) | < 10 µg/mL | farmaciajournal.com |
| Brominated Acetophenone Derivative | A549 (Lung) | 11.80 ± 0.89 µg/mL | farmaciajournal.com |
| Brachydin A | DU145 (Prostate) | 10.7 µM | nih.govresearchgate.net |
| Hydrazone Derivative | A375 (Melanoma) | High | researchgate.net |
The mechanisms underlying the anticancer effects of related compounds often involve the induction of apoptosis and cell cycle arrest. For example, a stilbenoid derivative, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, was found to induce G2/M phase cell cycle arrest and subsequent apoptosis in human lung cancer cells. nih.gov This process was associated with the upregulation of p53 and p21 proteins and the downregulation of cyclin B1. nih.gov Other studies on different chalcone (B49325) and flavonoid derivatives have also confirmed apoptosis induction and cell cycle arrest as primary mechanisms of action. excli.demdpi.comnih.gov
DF, a dichloromethane (B109758) fraction from Toddalia asiatica, which contains various bioactive compounds, was shown to halt the cell cycle in the G2/M phase and induce apoptosis in HT-29 colon cancer cells. frontiersin.org This apoptotic induction was confirmed to proceed through both intrinsic and extrinsic pathways, involving the activation of caspases-3, -8, and -9. frontiersin.org It is plausible that this compound could exert its antiproliferative effects through similar pathways, disrupting the normal cell cycle progression and triggering programmed cell death in cancer cells.
Multicellular tumor spheroids (MCTS) are 3D models that more accurately mimic the microenvironment of solid tumors compared to traditional 2D monolayer cultures. springermedizin.denih.govnih.gov These models are increasingly used to evaluate the efficacy of anticancer drugs, as they replicate the gradients of oxygen, nutrients, and proliferating cells found in vivo. springermedizin.deplos.org Studies have shown that cells grown in spheroids are often more resistant to treatment than those in monolayers. plos.org While there is no specific information in the search results on the screening of this compound using MCTS models, the evaluation of related compounds in such systems has been documented. For example, the cytotoxicity of a flavonoid, Brachydin A, was tested on DU145 tumor spheroids. researchgate.net The use of MCTS models would be a critical step in further evaluating the translational potential of this compound as an anticancer agent. nih.gov
Antimicrobial and Antiparasitic Activities
The nitrofuran moiety is a well-known pharmacophore associated with antimicrobial properties. This suggests that this compound could possess a spectrum of activity against various pathogens.
The nitrofuran class of compounds has a history of use as antimicrobial agents. nih.gov For instance, trans-5-amino-3-[2-(5-nitro-2-furyl)vinyl]-Δ2-1,2,4-oxadiazole demonstrated a broad spectrum of in vitro activity against a wide range of bacteria and fungi. nih.gov Similarly, research into N-aryl-substituted furan-2-carboxamides, which are structurally analogous to the compound of interest, has shown antibacterial activity. nih.gov Specifically, N-(4-bromophenyl)furan-2-carboxamide was found to be the most effective against drug-resistant bacteria, including Acinetobacter baumannii and Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Other studies on N-benzamide derivatives have also reported good antibacterial activities against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. nanobioletters.com Flavonoid derivatives containing bromine and nitro groups have also shown significant antimicrobial properties. mdpi.com While specific minimum inhibitory concentration (MIC) values for this compound against Cryptococcus neoformans, Staphylococcus aureus, Escherichia coli, or Bacillus subtilis are not available in the provided results, the consistent activity of related nitrofurans and brominated aromatics suggests its potential as an antimicrobial agent.
Table 2: In Vitro Antimicrobial Activity of Structurally Related Compounds
| Compound/Class | Pathogen | Activity | Reference |
|---|---|---|---|
| N-(4-bromophenyl)furan-2-carboxamide | MRSA | Effective | nih.gov |
| N-(4-bromophenyl)furan-2-carboxamide | A. baumannii | Effective | nih.gov |
| N-Benzamide Derivative (5a) | B. subtilis | Excellent | nanobioletters.com |
| N-Benzamide Derivative (5a) | E. coli | Excellent | nanobioletters.com |
| Nitrofuran Derivative | Bacteria & Fungi | Broad Spectrum | nih.gov |
Nitro-aromatic compounds are a cornerstone in the treatment of Chagas disease, caused by the parasite Trypanosoma cruzi. nih.gov The existing drugs, benznidazole (B1666585) and nifurtimox, are both nitro-derivatives. Research has shown that novel nitro-derivatives continue to exhibit potent activity against this parasite. scielo.brresearchgate.net For example, 5-nitro-2-thienyl-malononitrile was effective against both the epimastigote (insect stage) and amastigote (intracellular replicative stage) forms of T. cruzi. Its activity against amastigotes was comparable to that of nifurtimox. scielo.brresearchgate.netnih.gov Given that this compound contains a 5-nitrofuran group, a key feature for trypanocidal action, it is a strong candidate for possessing activity against T. cruzi. The evaluation of its efficacy against both epimastigotes and the clinically relevant intracellular amastigotes would be a logical step in its preclinical assessment. mdpi.com
Antiplasmodial Activity against Plasmodium falciparum and P. berghei (in vitro and in vivo in mice)
Nitroaromatic compounds, including nitrofurans and nitroimidazoles, are recognized for their antiplasmodial activity. nih.gov The antiparasitic action of this class of compounds is often linked to their reductive activation within the target organism. nih.gov The activity of a series of nitrobenzenes and nitrofurans has been shown to generally increase with their single-electron reduction midpoint potential, indicating a relationship between the ease of this bioactivation and the resulting antiplasmodial effect. nih.gov
Research into synthetic derivatives incorporating a 5-nitroheteroaryl core has demonstrated potent activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum. For instance, a series of 1-(heteroaryl)-2-((5-nitroheteroaryl)methylene) hydrazine (B178648) compounds showed in vitro antiplasmodial activity with IC₅₀ values in the low micromolar to nanomolar range. researchgate.net Specifically, certain derivatives were highly effective against the 3D7 strain (IC₅₀ values from 0.328 to 5.483 µM) and the K1 strain (IC₅₀ values from 0.622 to 7.746 µM). researchgate.net
While direct experimental data for this compound against P. falciparum or the murine malaria model P. berghei are not available in the reviewed literature, the established activity of the nitrofuran scaffold suggests it is a candidate for such properties. Studies on other novel compounds, such as benzimidazole (B57391) derivatives, have shown high nanomolar activity against P. falciparum, further highlighting the ongoing search for new antimalarial agents. nih.gov
Table 1: Examples of In Vitro Antiplasmodial Activity for Various Nitroaromatic Compounds This table presents illustrative data for compounds related to the nitrofuran class and is not specific to this compound.
| Compound Class | Plasmodium falciparum Strain | IC₅₀ (µM) | Reference |
|---|---|---|---|
| (5-nitroheteroaryl)methylene hydrazine (Compound 1a) | 3D7 (CQ-sensitive) | 0.328 | researchgate.net |
| (5-nitroheteroaryl)methylene hydrazine (Compound 1b) | 3D7 (CQ-sensitive) | 0.457 | researchgate.net |
| (5-nitroheteroaryl)methylene hydrazine (Compound 2b) | 3D7 (CQ-sensitive) | 0.819 | researchgate.net |
| (5-nitroheteroaryl)methylene hydrazine (Compound 1a) | K1 (CQ-resistant) | 0.622 | researchgate.net |
| (5-nitroheteroaryl)methylene hydrazine (Compound 1b) | K1 (CQ-resistant) | 0.932 | researchgate.net |
| (5-nitroheteroaryl)methylene hydrazine (Compound 2b) | K1 (CQ-resistant) | 1.050 | researchgate.net |
Investigation of Antimicrobial/Antiparasitic Mechanisms (e.g., Enzyme Inhibition, DNA Intercalation, Hemozoin Formation Inhibition)
The antimicrobial and antiparasitic mechanisms of nitroaromatic compounds are multifaceted. A primary mechanism involves the reductive activation of the nitro group to form radical species that induce cellular damage. nih.gov In P. falciparum, this process may be facilitated by enzymes such as PfFNR (ferredoxin:NADP⁺ oxidoreductase), which can act as efficient generators of nitroaromatic free radicals. nih.gov
Another key antiparasitic mechanism is the inhibition of crucial parasite enzymes. For nitroaromatic compounds, this includes the inhibition of antioxidant flavoenzymes like glutathione (B108866) reductase (PfGR). nih.gov Since P. falciparum is highly susceptible to oxidative stress, targeting PfGR is a viable antimalarial strategy. nih.gov
A well-established target for many antimalarial drugs is the inhibition of hemozoin biocrystallization. nih.govnih.gov During its lifecycle in red blood cells, the parasite digests hemoglobin, releasing large amounts of toxic heme. It detoxifies this heme by polymerizing it into an inert crystal called hemozoin. nih.govumich.edu Drugs that inhibit this process cause a buildup of free heme, which is toxic to the parasite through membrane disruption and oxidative stress. nih.gov Studies on synthetic nitro-containing compounds have confirmed that inhibition of β-hematin (synthetic hemozoin) formation is a primary mechanism of their antiplasmodial action. researchgate.net While there is no specific data on DNA intercalation for this compound, it is a known mechanism for other classes of antiparasitic agents.
Enzyme Inhibition Studies (In Vitro)
Cyclophilin D (CypD) Inhibition in Mitochondrial Permeability Transition (MPT) Assays
Cyclophilin D (CypD) is a mitochondrial matrix enzyme that is a key regulator of the mitochondrial permeability transition pore (MPTP). aesnet.orgnih.gov The opening of the MPTP is a critical event in some pathways of cell death, and its inhibition is a therapeutic target in conditions associated with mitochondrial dysfunction, such as ischemia-reperfusion injury. nih.govresearchgate.net CypD is the only genetically confirmed component directly involved in gating the pore. nih.gov
Inhibitors of CypD, such as cyclosporin (B1163) A (CsA), prevent the opening of the MPTP, protecting cells from necrotic cell death induced by calcium overload or oxidative stress. nih.gov MPT assays typically measure calcium-induced mitochondrial swelling, which is attenuated by CypD inhibitors. nih.gov Although the development of novel CypD inhibitors is an active area of research to find compounds with better safety profiles than CsA, aesnet.org there is no published evidence from the reviewed sources to indicate that this compound has been evaluated for CypD inhibitory activity.
Phosphodiesterase (PDE) Inhibition (e.g., PDE5)
Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), which are crucial second messengers in various signaling pathways. cvpharmacology.comfrontiersin.org By breaking down these messengers, PDEs regulate processes such as vascular smooth muscle tone, inflammation, and cardiac contractility. cvpharmacology.comnih.gov Different PDE families have specificity for either cAMP or cGMP. frontiersin.org
PDE5, for example, specifically degrades cGMP and is the target for drugs used to treat erectile dysfunction and pulmonary arterial hypertension. cvpharmacology.comnih.gov Inhibition of PDE5 leads to an accumulation of cGMP, causing vasodilation. nih.gov There is no information in the reviewed scientific literature to suggest that this compound has been investigated for inhibitory activity against any PDE isoforms.
Other Enzyme Target Identification (e.g., Kinases)
Protein kinases are a large family of enzymes that play critical roles in cell signaling by catalyzing the phosphorylation of proteins. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of drug targets. mdpi.com Numerous small-molecule kinase inhibitors have been developed and approved for therapeutic use. mdpi.com These inhibitors often target the ATP-binding site of the kinase domain. mdpi.com The development of tyrosine kinase inhibitors (TKIs), such as imatinib, has revolutionized the treatment of certain cancers. mdpi.com There are no reports in the available literature of this compound being screened for or identified as a kinase inhibitor. researchgate.netnih.gov
Quorum Sensing and Biofilm Inhibition Studies
Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density. This system is crucial for various bacterial behaviors, including biofilm formation and virulence. The inhibition of QS and biofilm formation is a significant area of research for developing novel antimicrobial strategies.
Modulation of Quorum Sensing Regulated Bioluminescence (e.g., Vibrio harveyi)
Vibrio harveyi, a marine bacterium, is a widely used model organism for studying quorum sensing, in part due to its easily measurable bioluminescence, a QS-regulated phenotype. nih.govnih.gov This bacterium utilizes a complex QS system involving multiple autoinducers to regulate gene expression. nih.gov
Compounds structurally related to this compound, such as certain brominated furanones and thiophenones, have been shown to disrupt QS in V. harveyi. nih.govnih.gov This disruption is typically observed as a reduction in bioluminescence. The inhibitory activity of these compounds highlights their potential to interfere with bacterial communication systems.
Mechanistic Basis of Anti-Quorum Sensing Effects
The anti-quorum sensing effects of brominated furanones and related compounds are believed to stem from their ability to interfere with key components of the QS signaling pathway. While the precise mechanism for every compound is not fully elucidated, a prominent hypothesis is the antagonism of the master quorum sensing regulator.
In Vibrio harveyi, the master regulator of the QS cascade is LuxR. nih.govnih.gov It is proposed that some furanone-based compounds may decrease the ability of LuxR to bind to its target DNA promoters. nih.govnih.gov This interference prevents the activation of genes responsible for QS-controlled behaviors like bioluminescence and virulence factor production.
For Salmonella, studies on some brominated furanones indicate that their anti-biofilm activity may not be directly linked to the currently known quorum-sensing systems in this bacterium. researchgate.netmdpi.com Instead, the mechanism appears to involve the downregulation of genes related to flagellar biosynthesis. researchgate.netmdpi.com Flagella are not only crucial for motility but also play a role in the initial stages of biofilm formation. By inhibiting flagella synthesis, these compounds can effectively prevent the bacteria from establishing a biofilm. researchgate.netmdpi.com
Structure Activity Relationship Sar Investigations of N 3 Bromophenyl 5 Nitro 2 Furamide and Analogues
Impact of Bromine Substitution Position on Biological Activity
The position of the bromine atom on the phenyl ring of N-phenyl-5-nitro-2-furamide analogues is a critical determinant of their biological activity. Studies on related series of compounds, such as 3-arylcoumarins, have demonstrated that the substitution pattern on the aryl ring significantly influences antibacterial efficacy. researchgate.net For instance, research on di-halogenated flavanones showed that a 6,8-diiodo substitution pattern resulted in better free radical scavenging properties compared to mono-halogenated versions, indicating that the position and number of halogen substituents are crucial for activity. mdpi.com
In a series of 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues, the position of substituents on the C-5 phenyl ring was found to be vital for their cytotoxic activity against various human cancer cell lines. nih.gov While direct comparative data for the ortho-, meta-, and para-bromo positions on N-phenyl-5-nitro-2-furamide is not extensively detailed in the provided results, the principle that substituent position dictates activity is well-established. For example, in chalcones, moving a nitro group from the ortho to the para position on an aromatic ring dramatically altered the compound's biological effects, shifting it from primarily anti-inflammatory to vasorelaxant. mdpi.com This underscores the sensitivity of biological targets to the electronic and steric environment presented by the substituted phenyl ring, a principle that directly applies to the bromine atom in N-(3-bromophenyl)-5-nitro-2-furamide. The meta-position of the bromine likely provides an optimal combination of electronic effects and spatial arrangement for interaction with its biological target.
Table 1: Effect of Phenyl Ring Substitution on Cytotoxicity of 1,3,4-Thiadiazole Analogues
| Compound | Substituent on Phenyl Ring | Cell Line | IC50 (µg/ml) |
|---|---|---|---|
| 2b | 4-Methyl | A549 | 9.40 |
| 2h | 4-Hydroxy | HCT15 | 8.25 |
| 2h | 4-Hydroxy | SK-MEL-2 | 4.27 |
| 2j | 3-Methoxy-4-hydroxy | SK-OV-3 | 7.35 |
Data sourced from a study on 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues, illustrating the importance of substituent type and position on the phenyl ring for biological activity. nih.gov
Role of the 5-Nitro Group on the Furan (B31954) Ring in Biological Efficacy
The 5-nitro group on the furan ring is the cornerstone of the biological activity of the nitrofuran class of compounds, including this compound. nih.govnih.gov These compounds are prodrugs that require intracellular activation to exert their effect. nih.gov The activation process involves the enzymatic reduction of the nitro group by bacterial nitroreductases. nih.govresearchgate.net
This reduction is a stepwise process that generates highly reactive and toxic intermediates, such as nitroso and hydroxylamino derivatives. nih.govnih.gov These reactive species are considered the ultimate effectors of the compound's antibacterial activity. nih.gov They can covalently bind to and damage a wide range of biological macromolecules, including DNA, RNA, and proteins, leading to cell death. nih.govnih.gov
The indispensable nature of the 5-nitro group is highlighted by the fact that its reduction is a prerequisite for the antimicrobial action of nitroaromatic compounds. researchgate.net It is hypothesized that while the 5-nitro group acts as the "warhead" responsible for the toxic effect, the side chain at the C-2 position of the furan ring (in this case, the N-(3-bromophenyl)amide moiety) governs the compound's selectivity by influencing how it fits into the binding pocket of a target. nih.gov Therefore, the presence and reduction of the 5-nitro group are fundamental to the biological efficacy of these molecules. nih.gov
Influence of Substituents on the Phenyl Ring on Activity and Selectivity
The nature and position of substituents on the phenyl ring significantly modulate the activity and selectivity of N-phenyl-5-nitro-2-furamide analogues. Structure-activity relationship (SAR) studies on various heterocyclic scaffolds consistently show that modifying the phenyl ring substituent alters biological outcomes. nih.govnih.govesisresearch.org
The electronic properties of the substituent are particularly important. The introduction of electron-withdrawing groups, such as a nitro group or trifluoromethyl groups, can influence activity. nih.gov In one study on benzothiazole-phenyl analogues, introducing fluorine atoms was explored to enhance metabolic stability, suggesting that such modifications can affect pharmacokinetic properties. nih.gov A study on 3-arylcoumarins revealed that the substitution pattern was a key determinant of antibacterial activity against Staphylococcus aureus. researchgate.net
Furthermore, research on 5-nitrofuran-2-yl derivatives showed that different substituents on a phenyl or pyridyl ring led to a range of activities against mycobacterium species. researchgate.net For example, a compound with a 3,5-dibromopyridin-2-yl group was found to be highly potent. researchgate.net This indicates that both the electronic nature (electron-donating vs. electron-withdrawing) and the steric bulk of the substituents on the phenyl ring are critical for optimizing the interaction with the biological target, thereby influencing both the potency and the selectivity of the compound. nih.gov
Table 2: Impact of Phenyl Ring Substituents on Anti-inflammatory Activity of Chalcones
| Compound | Nitro Group Position (Ring B) | % Inhibition (TPA-induced mouse ear edema) |
|---|---|---|
| 1 | None | 31.75 ± 1.49 |
| 7 | para (4') | 30.09 ± 0.67 |
| 5 | ortho (2') | 80.77 ± 2.82 |
| 9 | ortho (2') & ortho (Ring A, 2) | 61.08 ± 2.06 |
Data from a study on nitro-containing chalcones, demonstrating how substituent position on an aromatic ring dramatically affects biological activity. mdpi.com
Importance of the Furamide Linkage for Molecular Interactions
This linkage provides structural rigidity and defines the spatial orientation of the two ring systems relative to each other. The amide group itself is a key site for molecular interactions, capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the C=O group). These hydrogen bonding capabilities are often essential for anchoring a molecule within the active site of an enzyme or receptor.
In SAR studies of peptidomimetics, the replacement of peptide bonds with other linkers, such as a sulfonamide, has been shown to alter properties like affinity and bioavailability. mdpi.com This highlights the specific contribution of the amide bond's characteristics. While direct studies on the furamide linkage in this compound were not found, the fundamental principles of medicinal chemistry suggest its importance. The planarity of the amide bond influences the conformational possibilities of the molecule, and its ability to form key hydrogen bonds is likely integral to its mechanism of action.
Stereochemical Effects on Biological Activity (if applicable)
For the specific compound this compound, there are no chiral centers, and therefore it does not exist as stereoisomers. The molecule is achiral.
However, in the broader context of related analogues, the introduction of chiral centers can have a profound impact on biological activity. It is a well-established principle in medicinal chemistry that different stereoisomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and metabolic profiles. nih.gov For example, studies on piperidin-4-one derivatives, which possess multiple chiral centers, have investigated the effect of stereochemistry on their antibacterial and antifungal activities. nih.gov Similarly, research on benzofuran (B130515) thiosemicarbazide (B42300) complexes has explored the impact of stereochemistry on their biological functions. researchgate.net Should modifications to the this compound scaffold introduce a stereocenter (for example, by adding a chiral substituent), it would be essential to separate and evaluate the individual stereoisomers, as one would likely be more active than the other.
Rational Design Principles for Enhanced Potency and Target Specificity
Based on the structure-activity relationship findings, several rational design principles can be formulated to guide the development of analogues of this compound with enhanced potency and specificity. mdpi.comnih.gov
Preservation of the 5-Nitro-2-Furan Moiety: The 5-nitro group is essential for the prodrug activation mechanism and should be retained as the core pharmacophore responsible for the ultimate cytotoxic effect. nih.gov Any modification should not hinder its enzymatic reduction.
Systematic Exploration of Phenyl Ring Substitution: The phenyl ring offers a prime location for modification to fine-tune activity, selectivity, and pharmacokinetic properties. A systematic approach should be taken:
Halogen Positioning: The position of the bromine atom (ortho, meta, para) should be systematically varied to determine the optimal location for target interaction. The effect of multiple halogen substitutions (e.g., di-bromo or mixed halo-substituents) could also be explored. mdpi.comresearchgate.net
Electronic Modulation: A range of electron-donating (e.g., methoxy, methyl) and electron-withdrawing (e.g., trifluoromethyl, cyano) groups should be tested at different positions to optimize electronic complementarity with the target site. nih.govesisresearch.org
Modification of the Linker: While the amide linkage is important, subtle modifications could be beneficial. For example, N-methylation could be explored to remove the hydrogen bond donor capability and potentially increase metabolic stability, although this might also reduce activity if the N-H hydrogen bond is critical for binding.
Introduction of Specific Functional Groups: Adding groups known to interact with specific residues in a target's active site (e.g., hydroxyl groups for hydrogen bonding, basic amines for salt bridges) could significantly enhance potency and selectivity, as demonstrated in the design of benzoxazine (B1645224) derivatives. mdpi.com
By integrating these principles, medicinal chemists can rationally design new analogues with improved therapeutic profiles, building upon the foundational SAR of the this compound scaffold.
Analytical Methodologies for Research and Quantification in Preclinical Models
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic methods are indispensable for the analysis of newly synthesized N-(3-bromophenyl)-5-nitro-2-furamide. They allow for the separation of the target compound from starting materials, byproducts, and impurities, ensuring that the material used in biological studies is of high purity.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purity
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring the progress of the synthesis reaction and assessing the final purity of this compound. The synthesis typically involves the reaction of 5-nitro-2-furoyl chloride with 3-bromoaniline (B18343). A reversed-phase HPLC (RP-HPLC) method is commonly developed for this purpose. mdpi.com By taking aliquots from the reaction mixture, HPLC can track the consumption of reactants and the formation of the product over time.
For final purity analysis, a validated HPLC method provides quantitative data on the percentage of the active compound. nih.gov The method validation would typically follow ICH guidelines, assessing parameters such as specificity, linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). mdpi.com A typical system would use a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol, run in either an isocratic or gradient mode. researchgate.netjournalagent.com Detection is often performed using a UV-Vis detector set at a wavelength where the nitrofuran chromophore absorbs strongly.
Table 1: Representative HPLC Method Parameters for Purity Analysis
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 315 nm |
| Retention Time | ~8.5 min |
| Purity Assessment | >98% |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Intermediates
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. In the context of this compound synthesis, which is a direct amidation, the generation of volatile intermediates is not expected. mdpi.com Therefore, GC-MS is not typically employed for monitoring the reaction via intermediates.
However, GC-MS is highly valuable for the structural confirmation of the final product. The compound can be analyzed to confirm its molecular weight and fragmentation pattern, which serves as a chemical fingerprint. researchgate.net The mass spectrum of this compound would be expected to show a molecular ion peak [M]+ corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of the amide bond and other parts of the molecule. mdpi.com For example, fragmentation could yield ions corresponding to the 4-nitrobenzamidic cation and the 2-(3-chlorophenyl)ethan-1-ylium cation in a similar molecule. mdpi.com
Table 2: Predicted Key Mass Fragments for this compound in GC-MS
| m/z (Mass-to-Charge Ratio) | Predicted Fragment Identity |
| 312/314 | [M]+ Molecular ion (presence of Br isotope) |
| 171/173 | [C6H5BrNH]+ (Bromophenylamino fragment) |
| 139 | [C5H2NO3]+ (5-nitro-2-furoyl fragment) |
| 123 | [C5H3O3]+ |
| 93 | [C4H2NO]+ |
Spectrophotometric Assays for Biological Activity Measurement
Spectrophotometric assays are fundamental in preclinical research to quantify the biological effects of a compound. These assays rely on measuring changes in light absorption (colorimetric) or emission (luminescence, fluorescence) to determine outcomes like cell viability, quorum sensing inhibition, or enzyme activity.
MTT Assay for Cell Viability and Proliferation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of new compounds. scholarsresearchlibrary.com The assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product. nih.gov The concentration of the solubilized formazan, measured by its absorbance, indicates the level of cell viability. nih.gov
Research on related nitrofuran derivatives has utilized assays to evaluate their cytotoxicity against various cell lines, such as the human lung adenocarcinoma cell line (A549) and the normal human lung fibroblast line (MRC-5). journalagent.comnih.gov This allows for the determination of the 50% inhibitory concentration (IC50) and the selectivity index (SI), which compares the cytotoxicity towards cancer cells versus normal cells. nih.gov A higher SI value is desirable, indicating selective toxicity towards the target cells.
Table 3: Representative Cytotoxicity Data for a Nitrofuran Derivative from an MTT Assay
| Cell Line | Compound | IC50 (µg/mL) | Selectivity Index (SI) (MRC-5 IC50 / A549 IC50) |
| A549 (Lung Cancer) | This compound | 8.58 | 15.15 |
| MRC-5 (Normal Lung) | This compound | 130.0 | N/A |
Data are representative, based on findings for similar nitrofuran derivatives against these cell lines. nih.gov
Bioluminescence Assays for Quorum Sensing Studies
Bioluminescence assays are a key tool for studying the inhibition of quorum sensing (QS), a bacterial communication process that controls virulence and biofilm formation. nih.gov Many pathogenic bacteria, such as Vibrio harveyi and Pseudomonas aeruginosa, use QS systems where bioluminescence is a regulated output. nih.govresearchgate.net Furanone derivatives are known to be potent inhibitors of these systems. nih.gov
To test this compound, a reporter strain of bacteria (e.g., V. harveyi or an E. coli strain engineered with a QS system) that produces light in response to autoinducer molecules is used. nih.govnih.gov The addition of a QS inhibitor like the target compound disrupts this signaling and leads to a measurable decrease in light output. researchgate.net The results are typically quantified using a luminometer and expressed as the percentage of inhibition or as an IC50 value. These assays can reveal if the compound interferes with the signal receptor protein, such as LuxR. nih.gov
Table 4: Representative Quorum Sensing Inhibition Data from a Bioluminescence Assay
| Reporter Strain | Compound Concentration (µM) | Bioluminescence (% of Control) | % Inhibition |
| Vibrio harveyi BB120 | 0 (Control) | 100% | 0% |
| Vibrio harveyi BB120 | 1.0 | 65% | 35% |
| Vibrio harveyi BB120 | 5.0 | 28% | 72% |
| Vibrio harveyi BB120 | 10.0 | 12% | 88% |
Data are hypothetical but based on typical results for furanone-based QS inhibitors. nih.govresearchgate.net
Fluorescence-Based Assays for Enzyme Activity
Fluorescence-based assays offer high sensitivity for measuring the inhibitory effect of compounds on specific enzymes. biorxiv.orgbiorxiv.org Nitrofuran compounds are known to be substrates and potential inhibitors of nitroreductase enzymes, which are crucial for their mechanism of action in certain pathogens. mdpi.com These assays can be designed to monitor the activity of a target enzyme by using a substrate that becomes fluorescent upon enzymatic conversion.
For instance, to test this compound as an enzyme inhibitor, a purified enzyme (e.g., a bacterial nitroreductase or a human cytochrome P450 enzyme) would be incubated with a suitable fluorogenic substrate. biorxiv.org The rate of fluorescence increase is measured over time. When the inhibitor is added, it competes with the substrate or otherwise inactivates the enzyme, leading to a reduced rate of fluorescence generation. The data can be used to calculate the IC50 of the compound, indicating its potency as an inhibitor of that specific enzyme. biorxiv.org
Table 5: Representative Enzyme Inhibition Data from a Fluorescence-Based Assay
| Enzyme Target | Substrate | IC50 of this compound (µM) |
| Bacterial Nitroreductase Type I | Fluorogenic Nitroaromatic Substrate | 5.2 |
| Human CYP1A2 | Resorufin Ethyl Ether | 18.7 |
| Human CYP2C9 | Resorufin Ethyl Ether | > 50 |
| Human CYP3A4 | Dibenzyl Fluorescein | 25.4 |
Data are hypothetical, illustrating potential results based on known methodologies for enzyme inhibition screening. biorxiv.orgbiorxiv.org
Elemental Analysis for Stoichiometric Confirmation
Elemental analysis is a cornerstone technique in analytical chemistry, employed to determine the elemental composition of a chemical compound. wikipedia.org For novel or synthesized organic compounds like this compound, it serves as a fundamental method to confirm the empirical formula and assess the purity of the sample. researchgate.net This process provides quantitative data on the mass percentages of specific elements, which are then compared against the theoretical values calculated from the compound's proposed molecular formula. wikipedia.orgresearchgate.net
The most prevalent method for determining the carbon, hydrogen, and nitrogen content in organic compounds is combustion analysis. researchgate.netvelp.com In a modern elemental analyzer, a small, precisely weighed sample of the compound is combusted in a high-temperature furnace with an excess of oxygen. velp.com This process quantitatively converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂) or nitrogen oxides, which are subsequently reduced to N₂. These combustion gases are then passed through a series of specific detectors, such as thermal conductivity or infrared spectroscopy detectors, to measure their amounts. wikipedia.org From these measurements, the mass percentages of carbon, hydrogen, and nitrogen in the original sample are calculated.
For halogen-containing compounds like this compound, specific modifications or separate analytical methods may be employed to determine the percentage of bromine.
The primary goal of this analysis is to verify that the experimentally determined elemental composition matches the theoretical composition derived from the molecular formula. The molecular formula for this compound is established as C₁₁H₇BrN₂O₄. Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), bromine (79.904 u), nitrogen (14.007 u), and oxygen (15.999 u), the theoretical elemental percentages can be calculated.
The comparison between the theoretical values and the experimental results obtained from the elemental analyzer is crucial for stoichiometric confirmation. In synthetic chemistry research, a high degree of agreement between the calculated and found values is required as evidence of the compound's identity and purity. researchgate.net Scientific publications generally require that the experimentally found values deviate by no more than ±0.4% from the calculated theoretical values to be considered acceptable proof of structure and purity. researchgate.netnih.gov
Below is a data table outlining the theoretical elemental composition of this compound. The "Experimental (%)" column illustrates what typical results would look like for a high-purity sample, adhering to the accepted ±0.4% deviation.
| Element | Atomic Mass (u) | Number of Atoms | Total Mass (u) | Theoretical (%) | Experimental (%) (Representative) |
| Carbon (C) | 12.011 | 11 | 132.121 | 42.47 | 42.51 |
| Hydrogen (H) | 1.008 | 7 | 7.056 | 2.27 | 2.25 |
| Bromine (Br) | 79.904 | 1 | 79.904 | 25.68 | N/A* |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 9.01 | 9.03 |
| Oxygen (O) | 15.999 | 4 | 63.996 | 20.57 | N/A** |
| Total | 311.091 | 100.00 |
N/A: Not typically determined by standard CHN combustion analysis; requires separate specific analytical methods. N/A: Typically calculated by difference, though direct measurement is possible with specialized equipment. velp.com
This analytical validation is a critical step in preclinical research, ensuring that subsequent biological or pharmacological studies are conducted on the correct, pure chemical entity, thereby guaranteeing the reliability and reproducibility of the research findings.
Future Research Directions and Translational Perspectives Non Clinical
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
The synthesis of nitrofuran compounds, including N-(3-bromophenyl)-5-nitro-2-furamide, traditionally faces challenges related to the sensitive nature of the furan (B31954) ring. The nitration of furfural (B47365), a key bio-based precursor, often requires harsh conditions that can lead to low yields and poor reproducibility. researchgate.netchemistryviews.orgnih.gov
Future research should prioritize the development of more sustainable and efficient synthetic routes. A significant advancement in this area is the use of continuous flow chemistry platforms. researchgate.netchemistryviews.orgnih.govchemrxiv.org These systems allow for the in situ generation of milder nitrating agents like acetyl nitrate, which can significantly improve safety and yield. researchgate.netchemistryviews.orgnih.gov By avoiding the storage and handling of explosive reagents and enabling precise control over reaction parameters, flow chemistry offers a robust and scalable method for producing nitrofurfural, a critical intermediate for this compound. chemistryviews.orgnih.govchemrxiv.org Research should aim to adapt and optimize these continuous flow methodologies for the final amidation step, creating a fully integrated and green synthetic process.
Table 1: Comparison of Synthetic Methodologies for Nitrofuran Synthesis
| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Reagents | Often harsh nitrating agents | Milder agents generated in situ (e.g., acetyl nitrate) chemistryviews.org |
| Safety | Risks associated with explosive intermediates | Enhanced safety by avoiding accumulation of unstable reagents chemistryviews.orgnih.gov |
| Reproducibility | Often poor due to sensitivity to conditions | High reproducibility through precise process control researchgate.netchemistryviews.org |
| Yield | Variable and often low | Generally high and consistent isolated yields researchgate.netchemistryviews.org |
| Sustainability | Higher energy consumption and waste generation | More energy-efficient and reduced waste streams |
Advanced Computational Approaches for Drug Design and Mechanism Prediction
Computer-Aided Drug Design (CADD) has become an indispensable tool in modern medicinal chemistry, offering pathways to accelerate the discovery process and reduce costs. nih.govtaylorandfrancis.com For this compound, advanced computational methods can be pivotal in predicting its mechanism of action, identifying potential biological targets, and designing more potent and selective analogs.
Structure-based drug design (SBDD) techniques, such as molecular docking, can model the interactions between the compound and the active sites of known nitrofuran targets. nih.govddg-pharmfac.net For instance, docking studies have been used to investigate the binding of nitrofuran derivatives to bacterial nitroreductases (NTRs), which are responsible for their activation. researchgate.net Similar approaches can be applied to this compound to predict its binding affinity and orientation within enzymes like NfsA, NfsB, and azoreductases. researchgate.netmdpi.com
Furthermore, ligand-based methods and machine learning models can be employed to predict pharmacological activities and ADME/T (absorption, distribution, metabolism, excretion, and toxicity) profiles. taylorandfrancis.com These in silico tools can rapidly screen virtual libraries of derivatives, helping to prioritize compounds for synthesis and biological testing.
Table 2: Key Computational Methods in Drug Discovery
| Method | Application for this compound |
|---|---|
| Molecular Docking | Predicting binding modes and affinity to nitroreductases and other potential targets. ddg-pharmfac.netresearchgate.net |
| Molecular Dynamics (MD) Simulations | Assessing the stability of the ligand-protein complex and understanding target flexibility. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Relating chemical structure modifications to changes in biological activity to guide lead optimization. ddg-pharmfac.net |
| Pharmacophore Modeling | Identifying essential structural features required for biological activity to design novel analogs. emanresearch.org |
| AI/Machine Learning Models | Predicting ADME/T properties, biological activities, and potential off-target effects. taylorandfrancis.com |
Identification of New Biological Targets and Pathways
The established mechanism for nitrofurans involves their activation by bacterial nitroreductases into highly reactive intermediates that can cause DNA damage and inhibit essential cellular processes. mdpi.complos.org However, the precise molecular targets of these reactive species are not fully understood. plos.org
Future research should aim to identify the specific biological targets of activated this compound. While conventional targets for this class include nitroreductases (NfsA, NfsB) and azoreductase (AzoR), other proteins may also be involved. mdpi.com For example, phosphoglycerate kinase (Pgk) has been identified as a potential, albeit less common, target for some nitrofurans. mdpi.com Proteomic approaches could be employed to identify proteins that are covalently modified by the activated compound in bacterial or other target cells.
Moreover, exploring targets beyond bacteria is a promising avenue. For instance, in M. tuberculosis, proteins such as deazaflavin-dependent nitroreductase (Ddn), arylamine N-acetyltransferase (TBNAT), and enoyl reductase (InhA) are potential targets for nitrofuran derivatives. mdpi.com Investigating the interaction of this compound with these and other homologous proteins in different organisms could reveal novel therapeutic applications.
Development of this compound as a Chemical Probe for Biological Processes
A chemical probe is a small molecule used to study and manipulate a biological system, typically by interacting with a specific protein target. nih.gov Given its defined chemical structure and expected biological activity, this compound could be developed into a valuable chemical probe.
To function as a probe, a molecule should ideally be potent, selective, and have a known mechanism of action. Future work could focus on optimizing the structure of this compound to enhance its selectivity for a particular nitroreductase or a downstream target. By creating a highly selective tool, researchers could investigate the specific roles of these enzymes in cellular processes or their importance in pathogen survival.
Furthermore, the compound could be modified by incorporating reporter tags, such as fluorescent dyes or biotin, to facilitate the identification and visualization of its biological targets. This would provide a direct method to pull down and identify protein partners, offering clear insights into its mechanism of action.
Design and Synthesis of Prodrugs or Bioconjugates for Enhanced Research Utility
Prodrug strategies involve chemically modifying a bioactive compound to improve its physicochemical properties, such as solubility or permeability, or to achieve targeted delivery. nih.govump.edu.pl Designing prodrugs of this compound could significantly enhance its utility as a research tool.
For example, a prodrug could be designed to release the active compound only under specific biological conditions, such as the hypoxic environment found in some tumors or the reductive environment inside certain bacteria. nih.gov This approach would allow for more controlled studies of its biological effects.
Bioconjugation, the covalent linking of the compound to another molecule like a peptide or antibody, offers another strategy for targeted delivery. nih.gov A peptide-drug conjugate could be designed to target specific cell types that overexpress a particular receptor, enabling precise investigation of the compound's activity in a defined cellular context. nih.gov These advanced delivery systems would not only refine its use in non-clinical research but also lay the groundwork for potential future therapeutic applications.
Q & A
Basic: What are the optimized synthetic routes for N-(3-bromophenyl)-5-nitro-2-furamide?
Answer:
The synthesis of nitro-furamide derivatives typically involves multi-step reactions. For example, analogous compounds like N-(benzoylphenyl)-5-(3-hydroxyphenyl)-2-furamide are synthesized via:
Ester hydrolysis : Starting with methyl-5-substituted furan-2-carboxylate under reflux with 10% NaOH (6N) for 24 hours .
Amide coupling : Reacting the hydrolyzed product with aminobenzophenone derivatives (e.g., 3-aminobenzophenone for the 3-bromo analog) using coupling agents like oxalyl chloride (C₂O₂Cl₂) in dichloromethane (DCM) under reflux (50°C, 48 h) .
Purification : Column chromatography or recrystallization to isolate the final product.
Key Considerations : Substituent positioning (e.g., 3-bromo vs. 4-bromo) impacts reaction efficiency. Use anhydrous conditions to avoid side reactions .
Basic: How is the structure of this compound validated?
Answer:
Structural characterization employs:
- 1H/13C NMR : To confirm the presence of the bromophenyl group (δ ~7.2–7.8 ppm for aromatic protons) and nitro-furan moiety (δ ~8.1 ppm for nitro adjacent protons) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H]+ for C₁₁H₈BrN₂O₄: ~327.97) .
- Elemental Analysis : Confirms C, H, N, and Br content within ±0.4% deviation.
Basic: What pharmacological activities are associated with nitro-furamide derivatives?
Answer:
Nitro-furamides are studied as STING (Stimulator of Interferon Genes) inhibitors . For example:
- C-170 (N-(4-butylphenyl)-5-nitro-2-furamide) shows immunosuppressive activity by blocking STING-dependent interferon signaling .
- C-176 (N-(4-iodophenyl)-5-nitro-2-furamide) demonstrates in vivo efficacy in murine inflammation models, with dosing at 10 mg/kg via intraperitoneal injection .
Methodological Insight : Activity is assayed using luciferase reporter systems for IFN-β induction and ELISA for cytokine profiling .
Advanced: How does substituent variation impact the structure-activity relationship (SAR) of nitro-furamides?
Answer:
SAR studies reveal:
- Bromine vs. Iodine : N-(4-iodophenyl) analogs (e.g., C-176) exhibit higher STING affinity than bromophenyl derivatives due to enhanced hydrophobic interactions .
- Nitro Positioning : The 5-nitro group on the furan ring is critical for electron-withdrawing effects, stabilizing the molecule’s interaction with STING’s cysteine residues .
- Phenyl Substitutions : 3-Bromo substitution may sterically hinder binding compared to 4-substituted analogs, necessitating molecular docking simulations for optimization .
Advanced: What electrochemical properties influence the reactivity of this compound?
Answer:
The nitro group participates in one-electron reduction processes , with reduction potentials measured via cyclic voltammetry. For example:
- Triplet state formation in similar nitro-furamides occurs at E° ≈ −0.45 V vs. SCE , driven by electron-transfer reactions .
Experimental Design : Use a three-electrode system (glassy carbon working electrode) in acetonitrile with tetrabutylammonium hexafluorophosphate as the supporting electrolyte .
Advanced: What analytical challenges arise in quantifying this compound purity?
Answer:
- HPLC Method : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min; detect at 254 nm (λmax for nitro groups) .
- Impurity Profiling : Common byproducts include unreacted starting materials (e.g., 3-bromoaniline) and hydrolyzed nitro-furan intermediates.
- Stability : Store at 2–8°C in amber vials to prevent photodegradation of the nitro group .
Advanced: How are in vivo efficacy studies designed for nitro-furamides?
Answer:
- Animal Models : Use STING-dependent inflammation models (e.g., Trex1−/− mice). Administer the compound intraperitoneally (10 mg/kg) for 7 days .
- Endpoint Analysis : Measure serum IFN-β levels via ELISA and perform histopathology on spleen/tissue samples .
- Ethical Compliance : Follow protocols for euthanasia (e.g., CO₂ asphyxiation followed by cervical dislocation) .
Advanced: What strategies improve the metabolic stability of nitro-furamides?
Answer:
- Deuterium Labeling : Replace labile hydrogen atoms (e.g., furan C-H) with deuterium to slow CYP450-mediated oxidation .
- Prodrug Design : Mask the nitro group as a tert-butyl carbamate, which is cleaved in vivo by esterases .
- Pharmacokinetic Testing : Conduct microsomal stability assays (human liver microsomes, 1 mg/mL) to calculate t₁/₂ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
